molecular formula C22H32O3 B1146871 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone CAS No. 38539-99-0

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone

Katalognummer: B1146871
CAS-Nummer: 38539-99-0
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: TTXFXDNREBBNTM-QEXBXHCPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,17α-Dimethyl-2-hydroxymethylene Testosterone is a synthetic anabolic-androgenic steroid (AAS) characterized by two methyl groups at positions 4 and 17α, alongside a hydroxymethylene substitution at position 2. These modifications aim to enhance metabolic stability, oral bioavailability, and anabolic potency compared to endogenous testosterone. The 17α-methyl group prevents rapid hepatic degradation, a common strategy in orally active AAS .

Eigenschaften

CAS-Nummer

38539-99-0

Molekularformel

C22H32O3

Molekulargewicht

344.5 g/mol

IUPAC-Name

(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12+/t15-,17+,18+,20+,21+,22+/m1/s1

InChI-Schlüssel

TTXFXDNREBBNTM-QEXBXHCPSA-N

SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O

Isomerische SMILES

CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C(=C\O)/C1=O)C)C)(C)O

Kanonische SMILES

CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O

Synonyme

(17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethyl-androst-4-en-3-one

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Methylation: Introduction of methyl groups at the 4 and 17alpha positions.

    Hydroxymethylene Addition: Introduction of a hydroxymethylene group at the 2 position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:

    Catalytic Hydrogenation: To introduce hydrogen atoms.

    Selective Methylation: Using specific reagents to achieve the desired methylation pattern.

    Purification: Techniques like crystallization and chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is used in various fields of scientific research:

    Chemistry: To study the effects of structural modifications on steroid activity.

    Biology: To investigate its role in muscle growth and protein synthesis.

    Medicine: As a potential therapeutic agent for conditions like muscle wasting and osteoporosis.

    Industry: In the development of performance-enhancing drugs and supplements.

Wirkmechanismus

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Primary targets for the compound’s action.

    Gene Expression Pathways: Involved in muscle growth and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Testosterone (Baseline Compound)

  • Molecular Formula : C₁₉H₂₈O₂
  • Substituents: None (parent structure).
  • Key Properties :
    • Androgenic and anabolic activity ratio (A:A) ≈ 1:1 .
    • Rapid hepatic metabolism when administered orally due to lack of 17α-alkylation .
  • Clinical Use : Hormone replacement therapy, rarely used for performance enhancement due to poor oral bioavailability.

17α-Methyltestosterone

  • Molecular Formula : C₂₀H₃₀O₂
  • Substituents : 17α-methyl group.
  • Key Properties :
    • Enhanced oral activity due to 17α-methylation, which inhibits first-pass metabolism .
    • Hepatotoxic risks associated with 17α-alkylation .
    • A:A ratio similar to testosterone but with prolonged half-life.
  • Clinical Use: Historically used for androgen deficiency; now restricted due to toxicity .

Oxymesterone (4-Hydroxy-17α-methyltestosterone)

  • Molecular Formula : C₂₀H₃₀O₃
  • Substituents : 4-hydroxy, 17α-methyl groups.
  • Moderate anabolic activity; less hepatotoxic than 17α-methyltestosterone in some studies .

Desoxymethyltestosterone (Madol)

  • Molecular Formula : C₂₀H₃₂O
  • Substituents : 17α-methyl, Δ² unsaturation (1,2-dehydro modification).
  • Key Properties :
    • Δ² unsaturation increases binding to androgen receptors, enhancing anabolic potency .
    • Classified as a Schedule III controlled substance due to misuse in sports .
  • Safety: Limited toxicity data, but structural similarity to 17α-methyltestosterone suggests hepatotoxicity risks .

1-Testosterone (Δ¹-Testosterone)

  • Molecular Formula : C₁₉H₂₈O₂
  • Substituents : Δ¹ unsaturation in the A-ring.
  • Key Properties :
    • Altered A-ring conformation increases resistance to 5α-reductase, reducing conversion to dihydrotestosterone (DHT) .
    • Higher anabolic/androgenic ratio (~200:1) compared to testosterone .
  • Regulatory Status : Schedule III in the U.S. .

Comparative Analysis of Key Features

Table 1: Structural and Pharmacological Comparison

Compound Substituents Molecular Weight Oral Activity A:A Ratio Hepatotoxicity Risk Key Reference
Testosterone None 288.4 Low 1:1 Low
17α-Methyltestosterone 17α-methyl 302.5 High ~1:1 High
Oxymesterone 4-hydroxy, 17α-methyl 318.4 Moderate ~3:1 Moderate
Desoxymethyltestosterone 17α-methyl, Δ² 288.5 High ~5:1 High (inferred)
1-Testosterone Δ¹ 288.4 Moderate ~200:1 Low
4,17α-Dimethyl-2-hydroxymethylene Testosterone 4-methyl, 17α-methyl, 2-hydroxymethylene 316.5* High (inferred) Not reported High (inferred) N/A**

Estimated based on structural analogs.
*
Direct data absent in evidence; inferences drawn from structural parallels.

Mechanistic Insights from Structural Modifications

  • 17α-Methylation : Critical for oral bioavailability but elevates hepatotoxicity .
  • 4-Methyl vs.
  • 2-Hydroxymethylene : This rare substitution may stabilize the 3-keto group or alter hydrogen bonding with the androgen receptor, though its exact impact requires further study.

Biologische Aktivität

Overview

4,17alpha-Dimethyl-2-hydroxymethylene Testosterone (DMT) is a synthetic anabolic steroid derived from testosterone, designed to enhance anabolic activity while minimizing androgenic effects. This compound has garnered attention for its potential applications in both therapeutic and performance-enhancing contexts. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, and effects on various biological systems.

DMT primarily exerts its effects through interaction with androgen receptors (AR). Upon binding to AR, DMT initiates a cascade of genomic and non-genomic actions that influence gene expression and cellular function. The compound's structural modifications, particularly the 17α-methyl group, enhance its oral bioavailability and resistance to hepatic metabolism compared to natural testosterone.

Key Mechanisms:

  • Genomic Action : DMT translocates to the nucleus after binding to AR, where it influences transcription of target genes involved in muscle growth and regeneration.
  • Non-Genomic Action : Recent studies suggest that DMT may activate signaling pathways independent of direct genomic interaction, potentially affecting muscle cells and other tissues more rapidly.

Pharmacokinetics

DMT exhibits favorable pharmacokinetic properties:

  • Absorption : High oral bioavailability due to structural modifications.
  • Metabolism : Primarily metabolized in the liver, with metabolites detectable in urine for several days post-administration.
  • Excretion : Metabolites can be identified using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).

Anabolic Activity

DMT has been shown to significantly enhance muscle protein synthesis and promote muscle hypertrophy. In various animal studies, administration of DMT resulted in increased lean body mass and strength gains compared to controls.

StudySpeciesDosageDurationOutcome
Hodosy et al., 2012Rattus norwegicus5 mg/kg4 weeksIncreased muscle mass and strength
Buddenberg et al., 2009Mus musculus2 mg/kg3 weeksEnhanced recovery post-exercise

Neuroprotective Effects

Research indicates that DMT may exert neuroprotective effects by modulating neurotransmitter systems. It has been linked to improved cognitive functions in rodent models, suggesting potential benefits for conditions like age-related cognitive decline.

Case Studies

  • Case Study on Performance Enhancement : An athlete administered DMT showed significant improvements in strength metrics over a six-week training period without notable adverse effects.
  • Clinical Observations : Patients with muscle-wasting conditions treated with DMT reported increased appetite and weight gain alongside improved muscle function.

Metabolite Identification

The identification of metabolites is crucial for understanding the pharmacodynamics of DMT. Studies have utilized GC-MS to detect long-term metabolites in urine samples post-administration. Key metabolites include:

MetaboliteDetection Time (days)
17β-Hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3-one14
4-Hydroxy-17α-methyl-18-norandrosta-4,13-dien-3-one10

These metabolites can serve as biomarkers for doping control in sports.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.